(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
Brand Name: Vulcanchem
CAS No.: 4810-57-5
VCID: VC17008411
InChI: InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1
SMILES:
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate

CAS No.: 4810-57-5

Cat. No.: VC17008411

Molecular Formula: C10H18N2O5

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate - 4810-57-5

Specification

CAS No. 4810-57-5
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
IUPAC Name (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
Standard InChI InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1
Standard InChI Key WOPICKJSMWPYCA-DFWYDOINSA-N
Isomeric SMILES C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O
Canonical SMILES C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O

Introduction

Molecular and Structural Characteristics

Physicochemical Properties

Key properties include:

PropertyValueSource
SolubilityHigh in polar solvents (e.g., water) due to ionic nature
StabilityStable under ambient conditions; sensitive to strong acids/bases
ReactivityParticipates in nucleophilic acyl substitutions and hydrogen bonding

The quaternary ammonium group enhances water solubility, while the pyrrolidone ring contributes to conformational rigidity.

Synthesis and Manufacturing

Industrial Production

Current production is limited to research-scale quantities due to the compound’s niche applications. Industrial scalability would require optimization of:

  • Purification methods (e.g., crystallization or chromatography)

  • Yield enhancement via catalytic systems

Biochemical and Pharmacological Significance

Mechanism of Action

The compound’s dual functionality enables interactions with biological targets:

  • Pyrrolidone Core: Mimics endogenous metabolites like pyroglutamic acid (5-oxoproline), which participates in glutathione metabolism and cellular antioxidant systems .

  • Quaternary Ammonium Group: Enhances binding to negatively charged membranes or enzymes, potentially modulating ion channels or neurotransmitter receptors.

Application AreaRationaleSource
Drug Delivery SystemsIonic nature improves solubility of hydrophobic APIs
Neurological ResearchStructural similarity to neuromodulators (e.g., GABA analogs)
CosmeticsMoisturizing properties akin to pyroglutamic acid derivatives

Comparative Analysis with Structural Analogues

L-Pyroglutamic Acid (5-Oxoproline)

Parameter(2S)-5-Oxopyrrolidine-2-Carboxylic Acid;2-(Trimethylazaniumyl)AcetateL-Pyroglutamic Acid
Molecular Weight246.26 g/mol129.11 g/mol
SolubilityHigh (ionic interactions)Moderate (10–15 g/100 mL)
Biological RoleSynthetic derivative with potential therapeutic applicationsNatural moisturizing factor in skin
SafetyLimited data; research-only useGenerally recognized as safe (GRAS)

The quaternary ammonium group in the target compound differentiates it from naturally occurring pyroglutamic acid, altering its pharmacokinetic and pharmacodynamic profiles .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the ammonium group to optimize target binding.

  • In Vivo Studies: Evaluate bioavailability and metabolic fate in model organisms.

  • Industrial Partnerships: Collaborate with pharmaceutical firms to explore drug delivery applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator